

Daumone's Lifespan-Extending Effects Rival Established Genetic Longevity Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

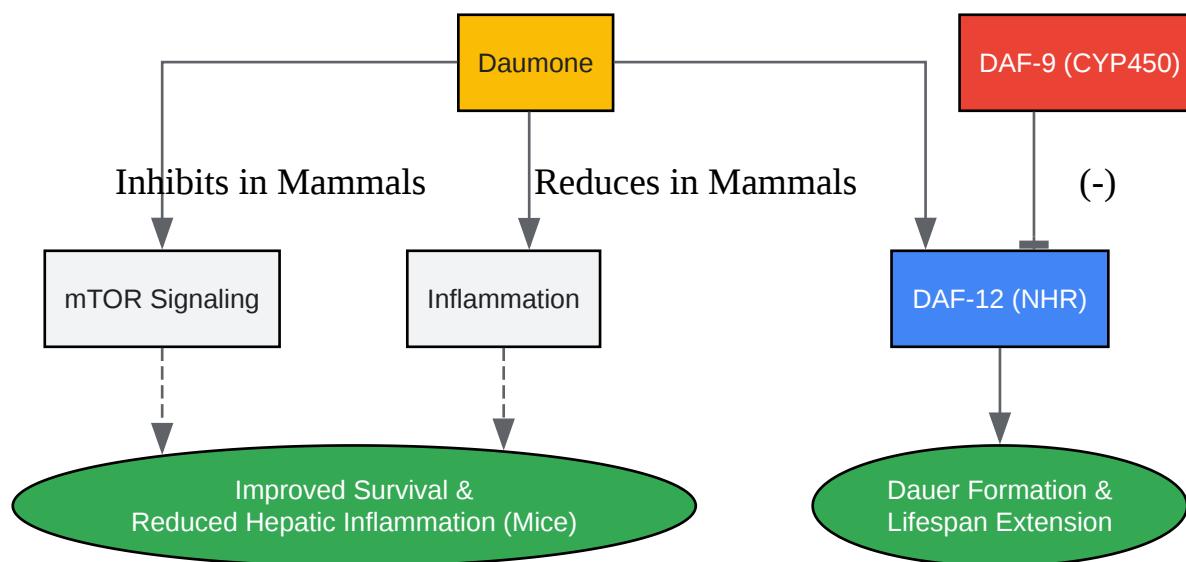
Compound Name: **Daumone**
Cat. No.: **B1248461**

[Get Quote](#)

A comprehensive comparison of the chemical compound **daumone** with key genetic pathways known to regulate aging reveals comparable efficacy in extending lifespan in model organisms. This guide provides a detailed analysis of the experimental data, underlying mechanisms, and methodologies for researchers in the fields of aging, pharmacology, and drug development.

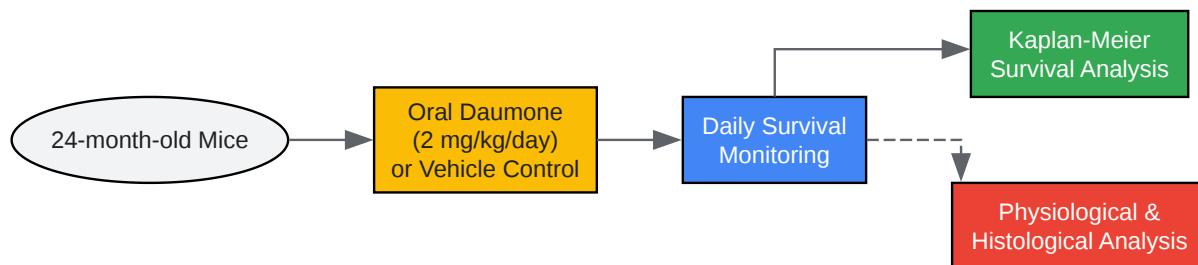
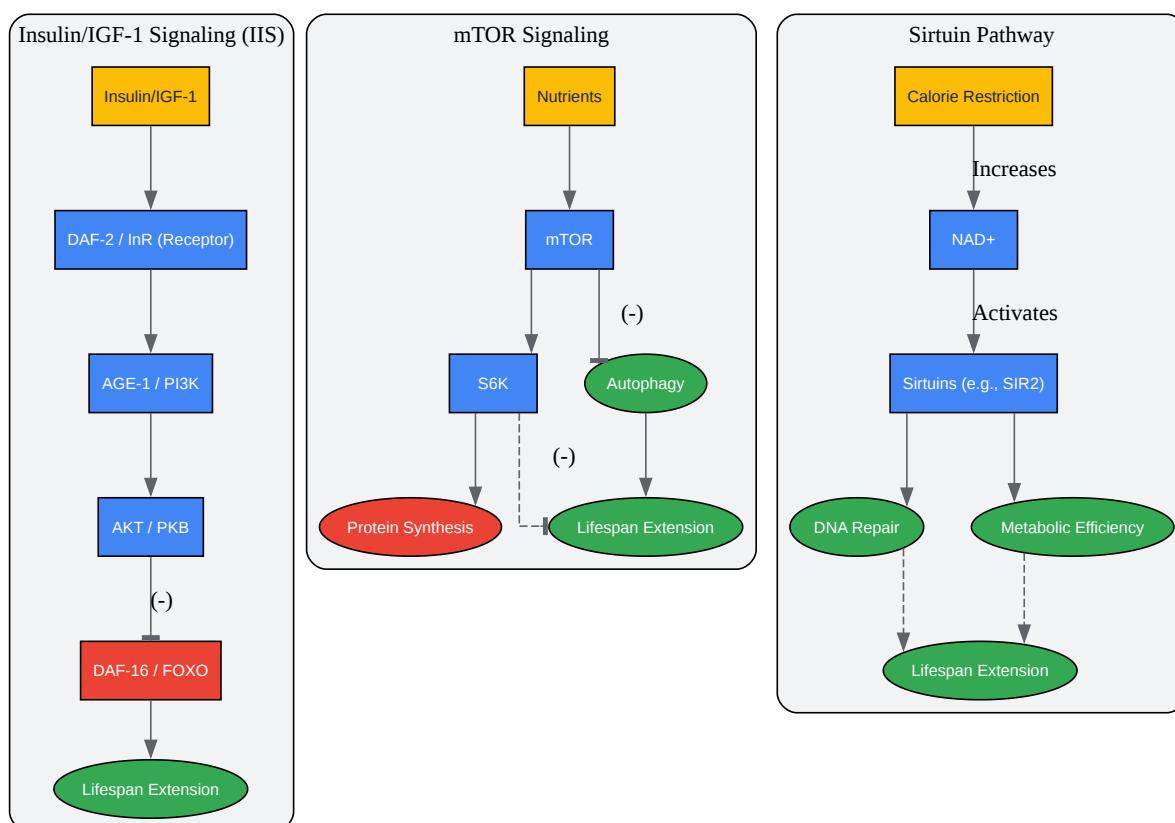
Daumone, a pheromone produced by the nematode *Caenorhabditis elegans* to induce a state of suspended animation and extended lifespan known as the "dauer" stage, has emerged as a promising chemical tool for understanding and potentially combating the aging process.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its effects on longevity are increasingly being compared to the gold standards of aging research: the genetic manipulation of highly conserved longevity pathways. This guide synthesizes the available data to offer an objective comparison between **daumone**'s effects and those of three major genetic longevity pathways: the Insulin/IGF-1 Signaling (IIS) pathway, the mechanistic Target of Rapamycin (mTOR) pathway, and the Sirtuin pathway.

Quantitative Comparison of Lifespan Extension


Experimental evidence from studies in *C. elegans* and mice demonstrates that **daumone** can significantly extend lifespan and improve healthspan. The following table summarizes the quantitative effects of **daumone** and compares them to the lifespan extension achieved through genetic interventions in the IIS, mTOR, and Sirtuin pathways.

Intervention	Model Organism	Lifespan Extension (Median/Maximum)	Key Molecular Effectors	Reference
Daumone	<i>C. elegans</i>	Induces dauer stage, significantly extending lifespan.	DAF-12 (Nuclear Hormone Receptor)	[1]
Mus musculus (mice)	Reduced risk of death by 48% in aged mice.	Decreased mTOR signaling, reduced inflammation.		[1][2]
Genetic (IIS Pathway)	<i>C. elegans</i> (daf-2 mutant)	Up to 2-fold increase in lifespan.	DAF-16/FOXO (Transcription Factor)	[4][5][6]
Drosophila melanogaster (InR mutant)	Up to 85% increase in lifespan.	dFOXO (Transcription Factor)		[7]
Mus musculus (Ames dwarf mice)	25-65% increase in lifespan.	Reduced GH/IGF-1 signaling.		[7]
Genetic (mTOR Pathway)	<i>C. elegans</i> (ife-2 knockdown)	~40% increase in maximum lifespan.	eIF4E (Translation Initiation Factor)	[8]
Mus musculus (S6K1 knockout)	Increased lifespan.	S6 Kinase 1		[9]
Genetic (Sirtuin Pathway)	<i>Saccharomyces cerevisiae</i> (Sir2 overexpression)	Up to 70% increase in lifespan.	Sir2 (NAD ⁺ -dependent deacetylase)	[10]
Drosophila melanogaster	Lifespan extension.	Sirt2		[11]

(Sirt2
overexpression)



Signaling Pathways and Mechanisms of Action

The longevity effects of both **daumone** and genetic manipulations converge on several key cellular processes, including stress resistance, metabolism, and protein homeostasis. The diagrams below illustrate the signaling pathways involved.

[Click to download full resolution via product page](#)

Fig. 1: Daumone signaling pathway in *C. elegans* and its effects in mammals.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Daumone fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daumone fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aging in *C. elegans* - *C. elegans* II - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insulin, IGF-1 and longevity [aginganddisease.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. wjnet.com [wjnet.com]
- 8. Uncoupling lifespan and healthspan in *Caenorhabditis elegans* longevity mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sirtuins, a promising target in slowing down the ageing process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuins and their Biological Relevance in Aging and Age-Related Diseases [aginganddisease.org]
- To cite this document: BenchChem. [Daumone's Lifespan-Extending Effects Rival Established Genetic Longevity Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1248461#how-does-daumone-s-effect-compare-to-genetic-longevity-pathways>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com